molecular formula C12H17BrN2Si B8712810 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3,4-dimethyl-2-(trimethylsilyl)-

1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3,4-dimethyl-2-(trimethylsilyl)-

Cat. No.: B8712810
M. Wt: 297.27 g/mol
InChI Key: YNJINFVPRZKNML-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3,4-dimethyl-2-(trimethylsilyl)- is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is characterized by the presence of a bromine atom at the 5-position, two methyl groups at the 3 and 4 positions, and a trimethylsilyl group at the 2-position. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3,4-dimethyl-2-(trimethylsilyl)- typically involves multi-step organic reactions. One common method includes the bromination of a suitable pyrrolo[2,3-b]pyridine precursor, followed by the introduction of the trimethylsilyl group through silylation reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on maximizing yield, reducing reaction time, and ensuring the safety and environmental compliance of the procedures.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3,4-dimethyl-2-(trimethylsilyl)- undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, altering its electronic properties and reactivity.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a new aryl or alkyl derivative of the original compound.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3,4-dimethyl-2-(trimethylsilyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and potential pharmaceutical applications.

    Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3,4-dimethyl-2-(trimethylsilyl)- involves its interaction with specific molecular targets. The bromine and trimethylsilyl groups influence its reactivity and binding properties, allowing it to interact with enzymes, receptors, or other biological molecules. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-3-methoxy-2-(trimethylsilyl)ethynylpyridine
  • 5-Bromo-3-iodo-2-methoxypyridine
  • 6-Bromo-2-chloro-3-(trimethylsilyl)pyridine

Uniqueness

1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3,4-dimethyl-2-(trimethylsilyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of bromine, methyl, and trimethylsilyl groups makes it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C12H17BrN2Si

Molecular Weight

297.27 g/mol

IUPAC Name

(5-bromo-3,4-dimethyl-1H-pyrrolo[2,3-b]pyridin-2-yl)-trimethylsilane

InChI

InChI=1S/C12H17BrN2Si/c1-7-9(13)6-14-11-10(7)8(2)12(15-11)16(3,4)5/h6H,1-5H3,(H,14,15)

InChI Key

YNJINFVPRZKNML-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(NC2=NC=C1Br)[Si](C)(C)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

The compound obtained in step 1 of Example 36 (1.8 g) was dissolved in N,N-dimethylformamide (40 ml), and potassium acetate (1.7 g) and lithium chloride (0.3 g) were added. After replacing the atmosphere in the system with nitrogen, palladium acetate (0.13 g) and 1-trimethylsilyl-1-propyne (4.3 ml) were added and the mixture was stirred at 90° C. for three days. The reaction solution was cooled to room temperature and then N,N-dimethylformamide was distilled off. The resulting residue was diluted with ethyl acetate and then washed with brine. The organic layer was dried over anhydrous sodium sulfate and the solvent was evaporated to give the crude title compound (2.4 g).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
potassium acetate
Quantity
1.7 g
Type
reactant
Reaction Step Two
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
4.3 mL
Type
reactant
Reaction Step Three
Quantity
0.13 g
Type
catalyst
Reaction Step Four

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